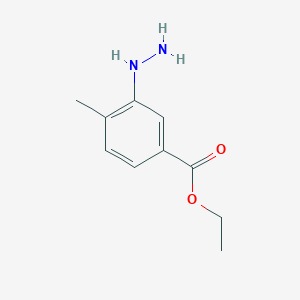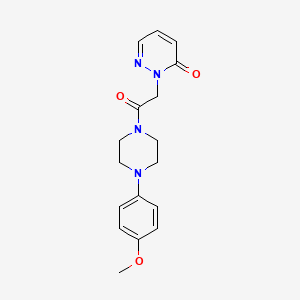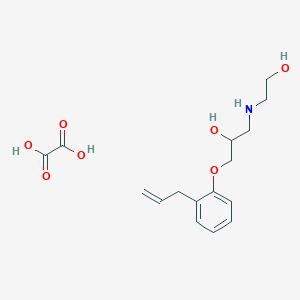
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate, also known as AHP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AHP belongs to the family of β-adrenergic receptor agonists and has been studied for its ability to regulate various physiological processes.
Scientific Research Applications
Cardioselectivity and Beta-Adrenoceptor Blocking
Research on related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, has demonstrated their affinity to beta-1 and beta-2 adrenoceptors, with substantial cardioselectivity being observed. This suggests potential applications in cardiovascular therapies, where selective targeting of beta-adrenoceptors is crucial for managing conditions like hypertension and heart failure (Rzeszotarski et al., 1979).
Molecular Structure and Chemical Behavior
The structural and molecular characteristics of compounds like bis(2-methoxy-4-allylphenyl)oxalate have been extensively studied to understand their chemical behavior. Such investigations involve comparing theoretical predictions with experimental observations, encompassing aspects like optimized molecular structure, vibrational frequencies, and nuclear magnetic resonance chemical shifts. These studies are essential for the rational design of new compounds with desired properties (Şahin et al., 2016).
Chemiluminescence Detection
The use of immobilized fluorophores within the peroxy oxalate chemiluminescence system for detecting substances like hydrogen peroxide signifies another application area. This approach simplifies the detection process and enhances the sensitivity and specificity of the method, which can be employed in analytical chemistry and diagnostic applications (Gubitz et al., 1985).
Catalytic Properties and Epoxidation Reactions
The catalytic properties of Mn-trimethyltriazacyclonane complexes in oxalate buffers have been shown to enhance epoxidation reactions with hydrogen peroxide, particularly for terminal olefins. This has implications for organic synthesis, where such catalytic systems can be utilized for the efficient and selective formation of epoxides (Vos et al., 1998).
Modeling Enzymatic Resting States
Research has also focused on synthesizing Mn (II) complexes to model the resting state active sites of enzymes like Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx). This is critical for understanding enzyme mechanisms and for designing inhibitors or activators that could regulate their activity in metabolic pathways or in disease conditions (Scarpellini et al., 2008).
properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.C2H2O4/c1-2-5-12-6-3-4-7-14(12)18-11-13(17)10-15-8-9-16;3-1(4)2(5)6/h2-4,6-7,13,15-17H,1,5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODHOFWCRNSARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-((2-hydroxyethyl)amino)propan-2-ol oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)
![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

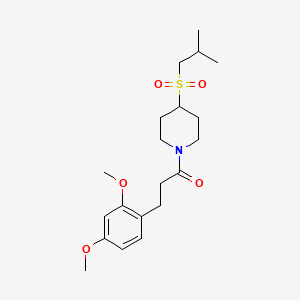
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)
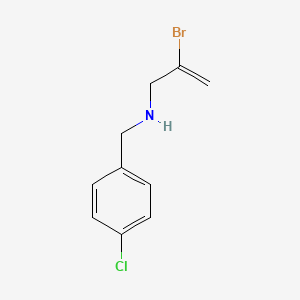
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2445346.png)
![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)

